molecular formula C16H14O2 B13117990 (S)-7-Methyl-4-phenylchroman-2-one

(S)-7-Methyl-4-phenylchroman-2-one

Cat. No.: B13117990
M. Wt: 238.28 g/mol
InChI Key: DVIONHZDAYXRBA-AWEZNQCLSA-N
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Description

(S)-7-Methyl-4-phenylchroman-2-one is a chiral compound belonging to the class of chromanones. Chromanones are a type of organic compound characterized by a benzopyran ring system. This specific compound has a methyl group at the 7th position and a phenyl group at the 4th position, making it unique in its structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-7-Methyl-4-phenylchroman-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Friedel-Crafts acylation of a phenol derivative followed by cyclization. The reaction conditions often include the use of Lewis acids such as aluminum chloride (AlCl3) to facilitate the acylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-7-Methyl-4-phenylchroman-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

(S)-7-Methyl-4-phenylchroman-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-7-Methyl-4-phenylchroman-2-one involves its interaction with specific molecular targets. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also interact with enzymes and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-7-Methyl-4-phenylchroman-4-one: Similar structure but with a different position of the ketone group.

    (S)-7-Methyl-4-phenylchroman-2-ol: Similar structure but with an alcohol group instead of a ketone.

Uniqueness

(S)-7-Methyl-4-phenylchroman-2-one is unique due to its specific substitution pattern and chiral nature, which can result in distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

IUPAC Name

(4S)-7-methyl-4-phenyl-3,4-dihydrochromen-2-one

InChI

InChI=1S/C16H14O2/c1-11-7-8-13-14(12-5-3-2-4-6-12)10-16(17)18-15(13)9-11/h2-9,14H,10H2,1H3/t14-/m0/s1

InChI Key

DVIONHZDAYXRBA-AWEZNQCLSA-N

Isomeric SMILES

CC1=CC2=C(C=C1)[C@@H](CC(=O)O2)C3=CC=CC=C3

Canonical SMILES

CC1=CC2=C(C=C1)C(CC(=O)O2)C3=CC=CC=C3

Origin of Product

United States

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